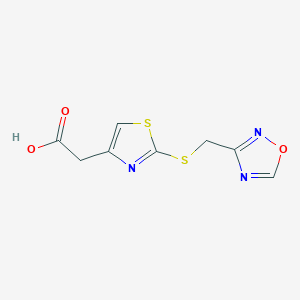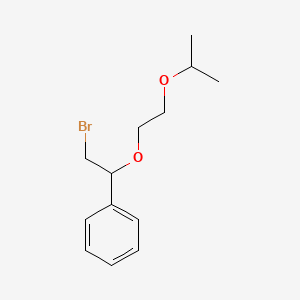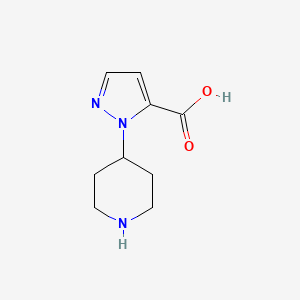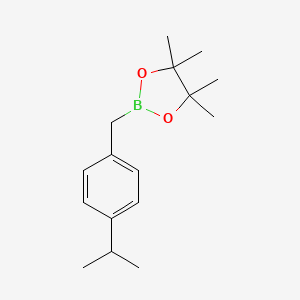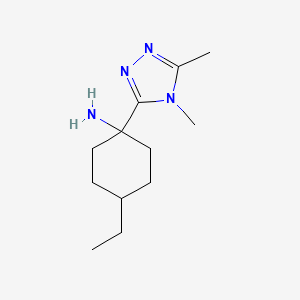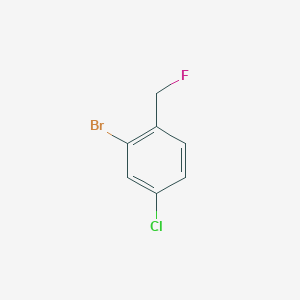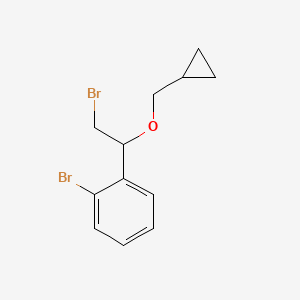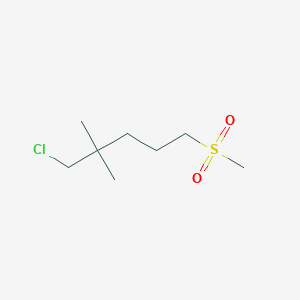
1-Chloro-2,2-dimethyl-5-(methylsulfonyl)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,2-dimethyl-5-(methylsulfonyl)pentane is an organic compound with the molecular formula C8H17ClO2S. It is characterized by the presence of a chlorine atom, two methyl groups, and a methylsulfonyl group attached to a pentane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2,2-dimethyl-5-(methylsulfonyl)pentane typically involves the chlorination of 2,2-dimethyl-5-(methylsulfonyl)pentane. This can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2,2-dimethyl-5-(methylsulfonyl)pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfides or alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of 2,2-dimethyl-5-(methylsulfonyl)pentanol or corresponding amines and thiols.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfides or alcohols.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,2-dimethyl-5-(methylsulfonyl)pentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-2,2-dimethyl-5-(methylsulfonyl)pentane involves its interaction with various molecular targets. The chlorine atom and methylsulfonyl group can participate in nucleophilic substitution and oxidation-reduction reactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-2,2-dimethyl-5-(methylsulfanyl)pentane: Similar structure but with a methylsulfanyl group instead of a methylsulfonyl group.
2-Chloro-2-methylpropane: A simpler compound with a similar chlorinated structure.
1-Bromo-2,2-dimethyl-5-(methylsulfonyl)pentane: Similar structure but with a bromine atom instead of chlorine.
Eigenschaften
Molekularformel |
C8H17ClO2S |
|---|---|
Molekulargewicht |
212.74 g/mol |
IUPAC-Name |
1-chloro-2,2-dimethyl-5-methylsulfonylpentane |
InChI |
InChI=1S/C8H17ClO2S/c1-8(2,7-9)5-4-6-12(3,10)11/h4-7H2,1-3H3 |
InChI-Schlüssel |
QETUTEPDKZJHFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCS(=O)(=O)C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



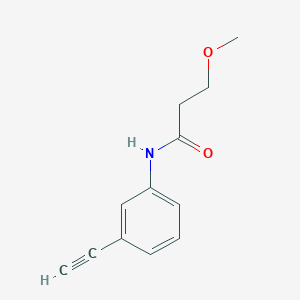
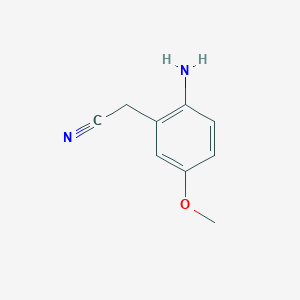

![2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13632335.png)

![6-methoxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid](/img/structure/B13632340.png)
